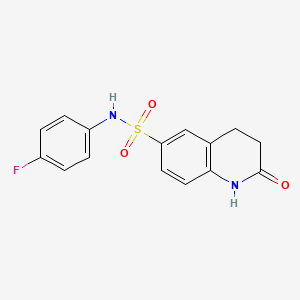
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a member of quinolines.
Applications De Recherche Scientifique
Synthesis and Structural Properties
- Precursor to Biologically Active Substituted Quinolines: The title compound is used as a precursor for biologically active substituted quinolines. Its structure shares similarities with other N-phenylmethane sulfonamide derivatives, exhibiting specific geometric properties and forming a six-membered ring via intramolecular N—H⋯O hydrogen bonding (Zia-ur-Rehman et al., 2008).
Biological and Pharmacological Activities
Inhibitor of Tubulin Polymerization with Anti-Cancer Activity
Quinoline sulfonamide derivatives, including N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide, show potential as inhibitors of tubulin polymerization, exhibiting strong inhibitory effects on cancer cell proliferation, notably in the HeLa cell line (Ma & Gong, 2022).
Synthesis of Fluorinated Isoquinolines and Quinolines
The compound is involved in the synthesis of fluorinated isoquinolines and quinolines, demonstrating high yields in specific chemical processes. These derivatives are significant in medicinal chemistry due to their unique properties (Ichikawa et al., 2006).
Antitumor Properties
The compound has been studied in the synthesis of various derivatives that exhibit selective in vitro inhibition of cancer cell lines, indicating its potential as an antitumor agent (McCarroll et al., 2007).
Cytotoxic Activity Against Cancer Cell Lines
It has been used to synthesize sulfonamide derivatives with significant cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
Chemical Transformations and Synthesis
Intermediates to Sulfonyl Derivatives
It serves as an intermediate in the production of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, playing a crucial role in medicinal chemistry (Patel, Laha, & Moschitto, 2022).
Synthesis of Quinolone Ring System
The compound is integral to the methods for synthesizing the quinolone ring system, a key structure in combating infections (Grohe, 1998).
Miscellaneous Applications
Fluorinating Agents
Utilized in oxidative fluorination reactions, the compound serves as a precursor for the production of 4-fluorophenyl sulfonamides (Buckingham et al., 2015).
Amylolytic Agents
Derivatives of this compound have been synthesized and shown to have significant activity as amylolytic agents against certain fungi (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Propriétés
Nom du produit |
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
|---|---|
Formule moléculaire |
C15H13FN2O3S |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C15H13FN2O3S/c16-11-2-4-12(5-3-11)18-22(20,21)13-6-7-14-10(9-13)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19) |
Clé InChI |
BANOCBYMYBHZCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Solubilité |
48.1 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



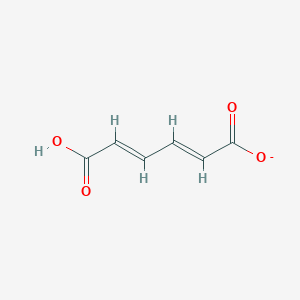

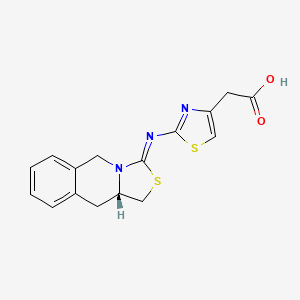
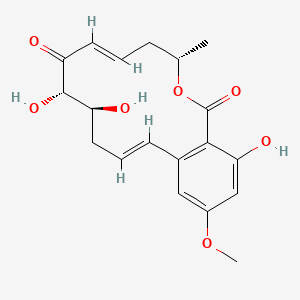
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1241909.png)

![4-Methyl-1-{2-[1-(toluene-3-sulfonyl)-pyrrolidin-2-yl]-ethyl}-piperidine](/img/structure/B1241911.png)

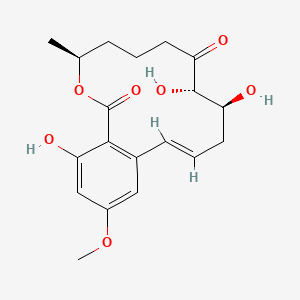
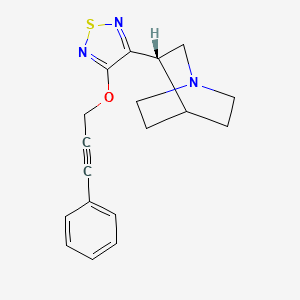
![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)


![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)